Geometric Isomerism: Triangularine (Z-Configuration) vs. Neotriangularine (E-Configuration) as the Defining Structural Differentiator
Triangularine and neotriangularine are geometric isomers with the identical molecular formula (C₁₈H₂₅NO₅) and molecular weight (335.39 Da), differing exclusively in the configuration of the double bond within the C9 necic acid moiety. In triangularine, the C9 ester is (Z)-2-hydroxymethylbut-2-enoate, whereas in neotriangularine it is the (E)-isomer. Both share the (Z)-2-methylbut-2-enoyl (angeloyl) ester at C7 [1]. This stereochemical distinction was unambiguously established by ¹H and ¹³C NMR, electron-impact mass spectrometry, and chemical-ionization mass spectrometry in the original isolation study [1]. The Z/E isomerism at a single double bond renders these two compounds chemically non-interchangeable for any application where molecular recognition (antibody binding, enzyme active-site fit, receptor interaction) is operative.
| Evidence Dimension | Configuration at C9 necic acid α,β-unsaturated double bond |
|---|---|
| Target Compound Data | (Z)-2-hydroxymethylbut-2-enoyl (cis configuration at C9 ester double bond); 7-[(Z)-2-methylbut-2-enoyl]-9-[(Z)-2-hydroxymethylbut-2-enoyl]retronecine |
| Comparator Or Baseline | Neotriangularine: (E)-2-hydroxymethylbut-2-enoyl (trans configuration at C9 ester double bond); 7-[(Z)-2-methylbut-2-enoyl]-9-[(E)-2-hydroxymethylbut-2-enoyl]retronecine |
| Quantified Difference | Stereochemical: Z vs. E geometric isomerism at a single exocyclic double bond. Identical molecular formula (C₁₈H₂₅NO₅), identical molecular weight (335.39 Da). Chromatographically separable (distinct GC retention indices: neo-triangularine RI = 1445 on HP-5 MS vs. triangularine RI = 1444) [1]. |
| Conditions | Structural elucidation by ¹H NMR, ¹³C NMR, EIMS, and CIMS. GC-MS retention index comparison on HP-5 MS capillary column (30 m × 0.25 mm × 0.25 μm, helium carrier). [1] |
Why This Matters
For procurement decisions involving analytical reference standards, immunochemical assay development, or structure-activity relationship studies, the Z/E geometric isomerism means triangularine and neotriangularine cannot be used interchangeably despite sharing identical molecular weight and elemental composition.
- [1] Roitman JN. The pyrrolizidine alkaloids of Senecio triangularis. Australian Journal of Chemistry. 1983;36(6):1203-1213. doi:10.1071/CH9831203 View Source
